molecular formula C7H3ClFNO3 B15093711 5-Chloro-4-fluoro-2-nitrobenzaldehyde CAS No. 213382-47-9

5-Chloro-4-fluoro-2-nitrobenzaldehyde

Cat. No.: B15093711
CAS No.: 213382-47-9
M. Wt: 203.55 g/mol
InChI Key: JXZQEXAZVGYZDQ-UHFFFAOYSA-N
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Preparation Methods

Synthetic Routes and Reaction Conditions: The preparation of 5-Chloro-4-fluoro-2-nitrobenzaldehyde typically involves the following steps :

    Chlorination: 2-Chloro-4-fluorotoluene is subjected to a chlorination reaction under the irradiation of high-pressure ultraviolet lamp light.

    Hydrolysis: The chlorinated product is then hydrolyzed in the presence of a catalyst.

    Nitration: The hydrolyzed product undergoes a nitration reaction to form this compound.

Industrial Production Methods: In industrial settings, the production of this compound may involve large-scale reactors and optimized reaction conditions to ensure high yield and purity. The process typically includes the use of organic solvents and controlled temperatures to facilitate the reactions .

Chemical Reactions Analysis

Types of Reactions: 5-Chloro-4-fluoro-2-nitrobenzaldehyde can undergo various chemical reactions, including :

    Reduction: The nitro group can be reduced to an amine group using reducing agents such as hydrogen gas in the presence of a catalyst.

    Substitution: The chlorine and fluorine atoms can be substituted with other functional groups through nucleophilic substitution reactions.

    Oxidation: The aldehyde group can be oxidized to a carboxylic acid using oxidizing agents like potassium permanganate.

Common Reagents and Conditions:

    Reduction: Hydrogen gas, palladium on carbon (Pd/C) catalyst.

    Substitution: Sodium hydroxide (NaOH), potassium carbonate (K2CO3).

    Oxidation: Potassium permanganate (KMnO4), sulfuric acid (H2SO4).

Major Products:

    Reduction: 5-Chloro-4-fluoro-2-nitroaniline.

    Substitution: Various substituted benzaldehydes.

    Oxidation: 5-Chloro-4-fluoro-2-nitrobenzoic acid.

Scientific Research Applications

5-Chloro-4-fluoro-2-nitrobenzaldehyde has several applications in scientific research :

    Chemistry: It is used as an intermediate in the synthesis of complex organic molecules.

    Biology: It serves as a building block for the development of biologically active compounds.

    Medicine: It is utilized in the synthesis of pharmaceutical agents with potential therapeutic effects.

    Industry: It is employed in the production of agrochemicals, including pesticides and herbicides.

Mechanism of Action

The mechanism of action of 5-Chloro-4-fluoro-2-nitrobenzaldehyde involves its interaction with specific molecular targets and pathways . The nitro group can undergo reduction to form reactive intermediates that interact with cellular components. The aldehyde group can form covalent bonds with nucleophilic sites in biological molecules, leading to various biochemical effects.

Comparison with Similar Compounds

  • 4-Chloro-2-fluoro-5-nitrobenzaldehyde
  • 5-Chloro-2-nitrobenzaldehyde
  • 4-Fluoro-2-nitrobenzaldehyde

Comparison: 5-Chloro-4-fluoro-2-nitrobenzaldehyde is unique due to the presence of both chlorine and fluorine atoms on the benzene ring, which can influence its reactivity and interactions with other molecules. Compared to similar compounds, it may exhibit different chemical and biological properties due to the specific positioning of these substituents .

Properties

CAS No.

213382-47-9

Molecular Formula

C7H3ClFNO3

Molecular Weight

203.55 g/mol

IUPAC Name

5-chloro-4-fluoro-2-nitrobenzaldehyde

InChI

InChI=1S/C7H3ClFNO3/c8-5-1-4(3-11)7(10(12)13)2-6(5)9/h1-3H

InChI Key

JXZQEXAZVGYZDQ-UHFFFAOYSA-N

Canonical SMILES

C1=C(C(=CC(=C1Cl)F)[N+](=O)[O-])C=O

Origin of Product

United States

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